Cas no 90113-54-5 (methyl 4-methyl-3-oxohexanoate)

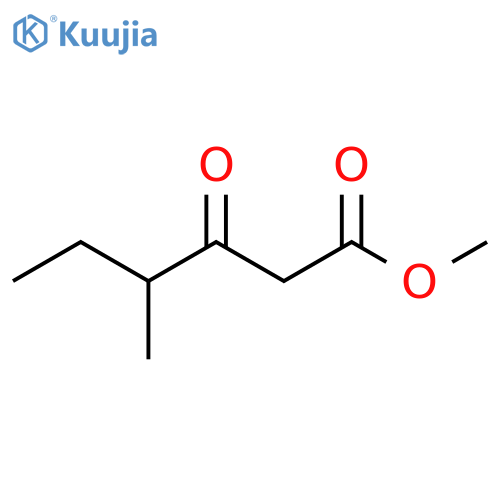

90113-54-5 structure

商品名:methyl 4-methyl-3-oxohexanoate

methyl 4-methyl-3-oxohexanoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-methyl-3-oxohexanoate

- Hexanoic acid, 4-methyl-3-oxo-, methyl ester

-

- インチ: 1S/C8H14O3/c1-4-6(2)7(9)5-8(10)11-3/h6H,4-5H2,1-3H3

- InChIKey: XAXXMCKRKUYHNJ-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)CC(=O)C(C)CC

methyl 4-methyl-3-oxohexanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1126768-0.5g |

methyl 4-methyl-3-oxohexanoate |

90113-54-5 | 95% | 0.5g |

$397.0 | 2023-10-26 | |

| Enamine | EN300-1126768-1.0g |

methyl 4-methyl-3-oxohexanoate |

90113-54-5 | 1g |

$871.0 | 2023-05-23 | ||

| Enamine | EN300-1126768-10.0g |

methyl 4-methyl-3-oxohexanoate |

90113-54-5 | 10g |

$3746.0 | 2023-05-23 | ||

| Enamine | EN300-1126768-0.1g |

methyl 4-methyl-3-oxohexanoate |

90113-54-5 | 95% | 0.1g |

$364.0 | 2023-10-26 | |

| Enamine | EN300-1126768-2.5g |

methyl 4-methyl-3-oxohexanoate |

90113-54-5 | 95% | 2.5g |

$810.0 | 2023-10-26 | |

| Enamine | EN300-1126768-0.05g |

methyl 4-methyl-3-oxohexanoate |

90113-54-5 | 95% | 0.05g |

$348.0 | 2023-10-26 | |

| Enamine | EN300-1126768-5.0g |

methyl 4-methyl-3-oxohexanoate |

90113-54-5 | 5g |

$2525.0 | 2023-05-23 | ||

| Enamine | EN300-1126768-0.25g |

methyl 4-methyl-3-oxohexanoate |

90113-54-5 | 95% | 0.25g |

$381.0 | 2023-10-26 | |

| Enamine | EN300-1126768-10g |

methyl 4-methyl-3-oxohexanoate |

90113-54-5 | 95% | 10g |

$1778.0 | 2023-10-26 | |

| Enamine | EN300-1126768-1g |

methyl 4-methyl-3-oxohexanoate |

90113-54-5 | 95% | 1g |

$414.0 | 2023-10-26 |

methyl 4-methyl-3-oxohexanoate 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

90113-54-5 (methyl 4-methyl-3-oxohexanoate) 関連製品

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量